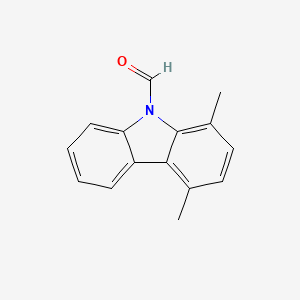

1,4-dimethyl-9H-carbazole-9-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dimethyl-9H-carbazole-9-carbaldehyde is a chemical compound with the molecular formula C15H13NO . It has a molecular weight of 223.27 .

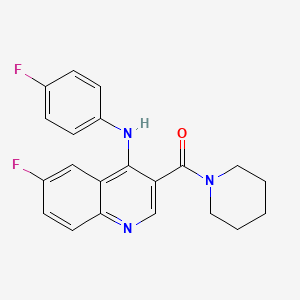

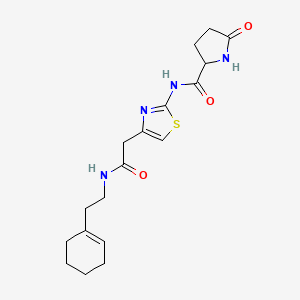

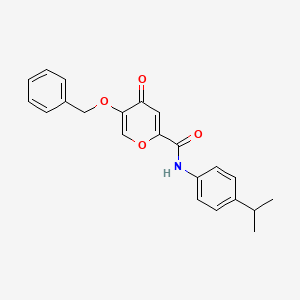

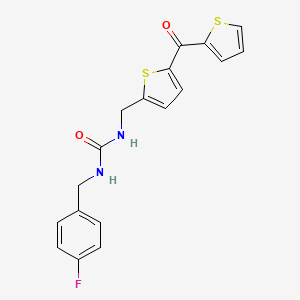

Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-9H-carbazole-9-carbaldehyde consists of a carbazole moiety with methyl groups at the 1 and 4 positions and a carbaldehyde group at the 9 position .Physical And Chemical Properties Analysis

1,4-Dimethyl-9H-carbazole-9-carbaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Applications De Recherche Scientifique

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives have shown promising results in the field of anti-HIV drug research . A nitro-derivative of chloro-1,4-dimethyl-9H-carbazole has been identified as a potential lead for the development of novel anti-HIV drugs .

Optoelectronic Properties

Polycarbazole and its derivatives, which include 1,4-dimethyl-9H-carbazole-9-carbaldehyde, have excellent optoelectronic properties . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

High Charge Carrier Mobility

The high charge carrier mobility of polycarbazole and its derivatives is another significant application . This property is particularly useful in the development of electronic devices .

Excellent Morphological Stability

Polycarbazole and its derivatives have excellent morphological stability . This stability is crucial in the development of materials for various optoelectronic applications .

Anti-Cancer Activity

Carbazole derivatives have shown inhibitory effects on ovarian cancer cell growth . One of the carbazole derivatives, 2c carbazole, has displayed a stronger and dose-dependent anti-proliferative activity, making it a potential candidate in the treatment of human ovarian cancer .

Antimicrobial Activities

9H-carbazole derivatives, including 1,4-dimethyl-9H-carbazole-9-carbaldehyde, have been studied for their antimicrobial activities .

Safety and Hazards

Propriétés

IUPAC Name |

1,4-dimethylcarbazole-9-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-10-7-8-11(2)15-14(10)12-5-3-4-6-13(12)16(15)9-17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOGPBYOQYEQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-dimethyl-9H-carbazole-9-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)

![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2671055.png)

![4-benzyl-1-(4-bromophenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2671057.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2671068.png)